molecular formula C19H15ClN2O2 B11579514 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile

6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile

Cat. No.: B11579514
M. Wt: 338.8 g/mol
InChI Key: HDJNAOOUCODKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a tetrahydropyridine ring with a carbonitrile and oxo functional group

Preparation Methods

The synthesis of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to cyclization and nitrile formation under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or amides.

Scientific Research Applications

6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar compounds to 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile include other tetrahydropyridine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. For example:

    6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile: Similar structure with a bromine atom instead of chlorine, potentially leading to different reactivity and biological effects.

    6-(4-Chlorophenyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile: Presence of a hydroxy group instead of a methoxy group, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C19H15ClN2O2/c1-24-15-8-4-12(5-9-15)16-10-18(22-19(23)17(16)11-21)13-2-6-14(20)7-3-13/h2-10,16-17H,1H3,(H,22,23)

InChI Key

HDJNAOOUCODKIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC(=O)C2C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.